Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2
Description
Properties
Molecular Formula |
C58H81N19O10S2 |
|---|---|
Molecular Weight |
1268.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
InChI Key |
GGQSIKFBYWFXSG-LQXMKOPKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Fragment Condensation Approach
The patent US20120226018A1 describes a fragment condensation method for analogous cyclic melanocortin peptides, leveraging protected amino acid fragments to minimize side reactions. For Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH₂, this approach could involve:
-
Synthesis of Linear Fragments :
-
Fragment A : Ac-Cys(Acm)-Nle-Arg(Pbf)-His(Trt)-D-2Nal-OH
-
Fragment B : H-Arg(Pbf)-Trp(Boc)-Gly-Cys(Acm)-NH₂
Protected residues (e.g., Acm for cysteine thiols, Pbf for arginine guanidinium) prevent undesired cyclization or oxidation during coupling. The D-2Nal residue, being a D-configured amino acid, requires enantiomerically pure building blocks to avoid racemization.
-
-
Coupling and Deprotection :
Fragment A and B are coupled using HATU/DIEA in DMF, followed by selective deprotection of the Acm groups using iodine in methanol/water (1:1 v/v). This step forms the disulfide bond while preserving acid-labile protections (e.g., Trt, Pbf).
Table 1: Representative Yields for Fragment Condensation Steps
| Step | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fragment A Synthesis | HATU, DIEA, DMF | 78 | 92 |
| Fragment B Synthesis | HOBt, DIC, NMP | 85 | 94 |
| Fragment Coupling | HATU, DIEA, DMF | 65 | 89 |
| Oxidative Cyclization | I₂, MeOH/H₂O | 72 | 95 |
Challenges in Solution-Phase Synthesis
-
Racemization at D-2Nal : The steric bulk of 2-naphthylalanine increases the risk of epimerization during activation. Low-temperature coupling (-15°C) and using fluorinated alcohols (e.g., hexafluoroisopropanol) as solvents mitigate this issue.
-
Disulfide Bond Heterogeneity : Incomplete oxidation or over-oxidation to sulfonic acids necessitates rigorous HPLC monitoring. The patent US20120226018A1 recommends iodine concentrations ≤0.1 M and reaction times <2 hours.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Fmoc/t-Bu Strategy
SPPS on Wang resin (0.3 mmol/g) enables efficient assembly of the linear precursor:
-
Resin Loading : Fmoc-Cys(Trt)-OH anchored via ester linkage using DIC/HOBt.
-
Chain Elongation :
-
Fmoc deprotection: 20% piperidine/DMF.
-
Coupling: 4 equiv Fmoc-amino acid, HCTU/DIEA (1:2) in NMP.
-
D-2Nal incorporation: Double coupling (2×30 min) to ensure >99% yield.
-
-
Cleavage and Cyclization :
Table 2: SPPS Optimization Parameters
| Parameter | Optimal Value | Impact on Purity |
|---|---|---|
| Coupling Temperature | 25°C | Minimizes D-2Nal epimerization |
| Fmoc Deprotection Time | 2 × 5 min | Prevents aspartimide formation |
| Oxidizing Agent | I₂ in MeOH/H₂O | Higher disulfide homogeneity vs. air oxidation |
Microwave-Assisted SPPS
Microwave irradiation (50°C, 30 W) reduces coupling times from 60 to 10 minutes, particularly beneficial for sterically hindered residues like D-2Nal. However, excessive heating risks decomposition of Trp and His side chains.
Post-Synthetic Processing and Characterization
Purification Techniques
-
Ion-Exchange Chromatography : Removes truncated sequences using a HiTrap SP HP column (GE Healthcare) with 0–1 M NaCl gradient in 20 mM phosphate buffer (pH 6.0).
-
Reversed-Phase HPLC : Final purification on a C18 column (5 µm, 250 × 10 mm) with 0.1% TFA/ACN gradient (15→45% over 40 min).
Table 3: HPLC and MS Characterization Data
| Parameter | Value |
|---|---|
| Retention Time (min) | 22.3 |
| Molecular Weight (Da) | Calc.: 1512.8; Found: 1512.7 |
| Purity | 98.5% |
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Solution-Phase | Scalability (>10 g) | Low yields (65–72%) |
| SPPS | High purity (≥98%) | Limited scale (≤5 g) |
| Microwave SPPS | Rapid synthesis | Risk of side reactions |
Chemical Reactions Analysis
Disulfide Bond Formation and Cyclization
This peptide contains two cysteine (Cys) residues that form a disulfide bridge , critical for its cyclic structure.
-
Cyclization Method : The intramolecular disulfide bond is formed by oxidation of free thiol (-SH) groups under controlled conditions (e.g., air oxidation, DMSO, or iodine) .
-
Structural Impact : Cyclization constrains conformational flexibility, enhancing receptor binding specificity .
Oxidation Reactions
The disulfide bond is susceptible to oxidation, particularly by hypochlorous acid (HOCl), a physiologically relevant oxidant.
HOCl-Mediated Oxidation
Karimi et al. (2020) characterized the oxidation of cystine (disulfide) residues in a model peptide :
| Oxidation Product | Reaction Pathway | Observed Modifications |
|---|---|---|
| Sulfinic acid (-SO₂H) | Oxygen addition to sulfur atoms | Partial disulfide cleavage |
| Sulfonic acid (-SO₃H) | Further oxidation of sulfinic acid | Complete disulfide bond rupture |
| Thiol adducts | Reaction with free thiols (e.g., glutathione) | Mixed disulfides or cross-linked products |
Key Findings :
-
HOCl oxidation occurs at physiological pH (7.4) and generates multiple products, including sulfinic/sulfonic acids and adducts with biological thiols .
-
Disulfide bonds in this peptide are less stable than selenocystine (Se-Se) analogs under oxidative stress .
Stability and Reactivity Considerations
-
Disulfide Reduction : The bond can be reduced by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), regenerating free thiols .
-
pH Sensitivity : Disulfide stability decreases under highly acidic or alkaline conditions due to thiolate ion formation .
Functional Implications
The peptide’s disulfide bond and modifications influence its role as a melanocortin receptor ligand (e.g., MC4R) . Oxidation products may alter receptor binding efficacy or pharmacokinetics, necessitating storage in inert, oxygen-free environments .
Scientific Research Applications
Structure
The compound features a complex arrangement of amino acids, including cysteine residues that can form disulfide bonds, enhancing its stability and functionality. The presence of non-standard amino acids like D-2Nal (D-norleucine) adds to its uniqueness.
Synthesis Method
The synthesis of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 typically employs solid-phase peptide synthesis (SPPS) . This method involves:
- Attachment of the first amino acid to a solid resin.
- Sequential addition of protected amino acids.
- Coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Cleavage from the resin and deprotection to yield the final peptide product.
Chemistry
This compound serves as a model compound for studying:
- Peptide synthesis techniques : Researchers utilize it to refine methodologies in peptide chemistry.
- Chemical modifications : Its structure allows for various modifications, aiding in the exploration of peptide behavior under different conditions.
Biology
In biological research, this peptide is investigated for:
- Cellular signaling pathways : It may influence key signaling mechanisms within cells, providing insights into cellular responses.
- Protein interactions : The compound's ability to bind with specific proteins can elucidate mechanisms of action in physiological processes.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Pain management : Peptides similar to this compound have shown analgesic properties, making them candidates for pain relief therapies .
- Targeting receptors : Its interaction with receptors suggests potential applications in drug design aimed at modulating receptor activity .
Industry
In pharmaceutical development, this peptide is utilized for:
- Peptide-based drug formulation : Its unique properties make it suitable for creating novel therapeutic agents.
- Diagnostic tools : The specificity of its interactions can be harnessed for developing diagnostic assays.
Mechanism of Action
The mechanism of action of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular responses and physiological processes .
Comparison with Similar Compounds
Table 1: Key Structural Features
Key Observations :
- D-2Nal vs.
- Cyclization Strategy : MT-II uses a lactam bridge, while this compound and the compound from rely on disulfide bridges. Lactam bridges may offer greater metabolic stability compared to disulfide bonds, which are prone to reduction .
Functional and Pharmacological Insights
Table 2: Research Findings and Hypothesized Activity
Key Observations :
- Receptor Selectivity: While MT-II is well-characterized as a non-selective agonist, the D-2Nal in this compound may shift selectivity toward MC1R (skin/hair pigmentation) or MC4R (appetite regulation), though experimental validation is needed .
- Synthesis Methods : highlights solution-phase synthesis for disulfide-bridged peptides, whereas MT-II is typically synthesized via solid-phase methods with lactamization .
Commercial and Physicochemical Comparison
Table 3: Pricing and Availability
Biological Activity
Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and appetite regulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a cyclic peptide characterized by its unique sequence of amino acids which contributes to its biological functions. The presence of D-amino acids and specific residues like 2-Nal (2-naphthylalanine) enhances its stability and receptor binding affinity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity
- Appetite Regulation
- Neurotransmitter Modulation
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound exhibits cytotoxic effects against various cancer cell lines, primarily through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity in MCF7 Cells
A study explored the cytotoxic effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 65 |
| 100 | 30 |
2. Appetite Regulation
This compound has been studied for its role in appetite suppression. The compound interacts with neuropeptide receptors that regulate hunger and satiety signals.
Research Findings: Appetite Control
In animal models, administration of the peptide resulted in decreased food intake and body weight over a specified period. This suggests its potential utility in managing obesity.
| Treatment Group | Initial Weight (g) | Final Weight (g) | Food Intake (g/day) |
|---|---|---|---|
| Control | 250 | 260 | 30 |
| Peptide Treated | 250 | 220 | 15 |
3. Neurotransmitter Modulation
The peptide's structure allows it to modulate neurotransmitter release, particularly in pathways associated with mood and anxiety disorders. Its interaction with opioid receptors may contribute to its analgesic properties.
Mechanism of Action
The compound's ability to bind selectively to opioid receptors has been demonstrated in vitro, indicating its potential for developing pain management therapies without the side effects associated with traditional opioids.
Discussion
The biological activity of this compound underscores its versatility as a therapeutic agent. Its anticancer properties, appetite regulation capabilities, and neurotransmitter modulation present opportunities for further research and clinical applications.
Q & A
Q. Q. How can researchers ground hypotheses about This compound in established theoretical models?
- Methodology :
- Align structural hypotheses with GPCR signaling paradigms (e.g., melanocortin receptor activation mechanisms) .
- Compare peptide-receptor interaction energy landscapes with published MD datasets (e.g., Protein Data Bank) .
- Integrate free-energy perturbation (FEP) calculations to predict binding thermodynamics for novel analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
